2-(4-(Thien-2-yl)phenyl)thiophene
Overview
Description
2-(4-(Thien-2-yl)phenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted at the 2-position with a phenyl group, which is further substituted at the 4-position with another thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Mechanism of Action
Target of Action
Thiophene-based analogs, a category to which this compound belongs, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It’s known that the compound has a high gi absorption, is bbb permeant, and acts as a substrate for p-gp .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
It’s known that the compound’s action can be influenced by various factors, including its physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Thien-2-yl)phenyl)thiophene typically involves the coupling of thiophene derivatives with phenyl groups. One common method is the Stille coupling reaction, which involves the reaction of a thiophene derivative with a phenyl stannane in the presence of a palladium catalyst . Another method is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid with a phenyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Thien-2-yl)phenyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiophene rings can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine, chlorine, and nitronium ions are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and nitrothiophenes.
Scientific Research Applications
2-(4-(Thien-2-yl)phenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Comparison with Similar Compounds
2-(4-(Thien-2-yl)phenyl)thiophene can be compared with other thiophene derivatives, such as:
Thiophene: The parent compound with a single thiophene ring.
2,5-Di(thiophen-2-yl)thiophene: A compound with two thiophene rings substituted at the 2- and 5-positions.
2-Phenylthiophene: A compound with a phenyl group substituted at the 2-position of the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities .
Properties
IUPAC Name |
2-(4-thiophen-2-ylphenyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAUTYMJPKHYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
109612-00-2 | |
Record name | Thiophene, 2,2′-(1,4-phenylene)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109612-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90456678 | |
Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23354-94-1 | |
Record name | 2,2′-(1,4-Phenylene)bis[thiophene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23354-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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